2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are often applied to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1,3-diaza-2,4-cyclopentadienes, show similarities in their chemical behavior.
Uniqueness: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[cyclopentyl(1H-pyrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19) |
InChI Key |
ICOGFBRCOUTUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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